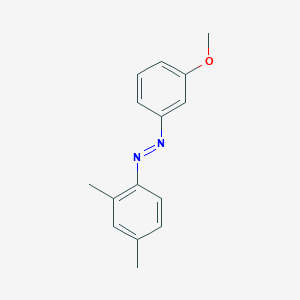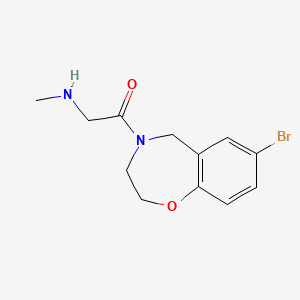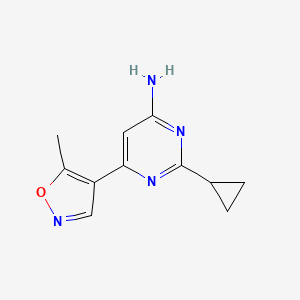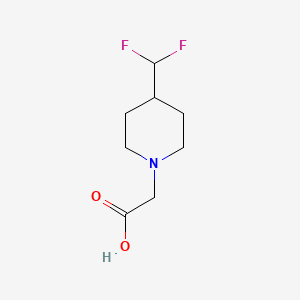
4-(chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
“4-(chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring . The compound also contains a chloromethyl group (-CH2Cl) and a cyclopropylmethyl group (-CH2-cyclopropyl), which are attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the phenyl ring are planar, while the cyclopropyl group is non-planar. The presence of the chloromethyl group might introduce some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The chloromethyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chloromethyl group might make the compound more polar and thus more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Photochemistry and Organic Synthesis
- Studies in photochemistry have explored the photolysis of similar pyrazoline compounds, leading to the production of various cyclopropane derivatives through singlet mechanisms and diradical intermediates, offering insights into reaction mechanisms and potential pathways for synthesizing related compounds (Andrews & Day, 1968).
- A general method for the synthesis of 4-(alkyl)pyrazoles has been developed, showing the versatility of pyrazole derivatives in organic synthesis and their potential applications in creating complex molecular structures (Reger et al., 2003).
Development of Novel Compounds
- The synthesis of 3-phenyl-1H-pyrazole derivatives has been optimized, leading to compounds that may serve as intermediates for creating biologically active molecules, particularly in the context of cancer therapy (Liu et al., 2017).
- Research on nitrogen heterocyclic compounds has introduced new tricyclic nitrogen-containing nuclei, demonstrating the potential of pyrazole derivatives in the synthesis of complex organic molecules with possible pharmacological applications (Massa et al., 1984).
Structural and Mechanistic Insights
- Structural and spectral investigations of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have provided detailed information on their chemical properties and potential for forming the basis of asymmetric imine ligands and mixed metal polynuclear complexes (Viveka et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-8-13-10-17(9-11-6-7-11)16-14(13)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAWMKLRKUHMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1482439.png)


![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)
![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)




![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)